2-(Methanesulfonylmethyl)morpholine hydrochloride
Description
2-(Methanesulfonylmethyl)morpholine hydrochloride is a morpholine derivative characterized by a methanesulfonylmethyl (-CH2SO2CH3) substituent at the 2-position of the morpholine ring. The methanesulfonyl group is a key functional moiety that may influence solubility, metabolic stability, and receptor binding compared to other substituents .
Properties
IUPAC Name |
2-(methylsulfonylmethyl)morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3S.ClH/c1-11(8,9)5-6-4-7-2-3-10-6;/h6-7H,2-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAZWFGFXBMHKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1CNCCO1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2126178-64-9 | |
| Record name | 2-(methanesulfonylmethyl)morpholine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methanesulfonylmethyl)morpholine hydrochloride typically involves the reaction of morpholine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods.
Chemical Reactions Analysis
Types of Reactions
2-(Methanesulfonylmethyl)morpholine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methanesulfonylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Methanesulfonylmethyl)morpholine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Methanesulfonylmethyl)morpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes. The methanesulfonylmethyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the enzyme targeted.
Comparison with Similar Compounds
Comparison with Structurally Similar Morpholine Derivatives
Structural and Functional Group Variations
The pharmacological profile of morpholine derivatives is highly dependent on substituents. Below is a comparison of key analogs:
Key Observations :
Pharmacological Activity Comparison
Antidepressant and Psychotropic Agents
- Viloxazine Hydrochloride: Exhibits norepinephrine reuptake inhibition, with a therapeutic dose range of 25–300 mg/day in humans. Its ethoxyphenoxymethyl group facilitates blood-brain barrier penetration .
- Lubazodone Hydrochloride : Combines SSRI and 5-HT2A antagonism, showing higher selectivity for serotonin pathways than Viloxazine .
- 2-(Methanesulfonylmethyl)morpholine HCl: While direct data are unavailable, the sulfonyl group may enhance binding to monoamine transporters, similar to sulfonamide-based antidepressants .
Antimicrobial Activity
- Thiopyrimidinone Derivatives: Compounds like 2-[2-(morpholin-4-yl)ethyl]thiopyrimidines (e.g., 6c–f) show antibacterial activity against Staphylococcus aureus and antifungal effects against Candida albicans. The morpholine ring contributes to membrane permeability .
Biological Activity
2-(Methanesulfonylmethyl)morpholine hydrochloride is a morpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Morpholine derivatives are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article explores the biological activity of this compound, presenting relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound this compound features a morpholine ring substituted with a methanesulfonylmethyl group. This structural modification is significant as it influences the compound's solubility and interaction with biological targets.
Antimicrobial Activity
Research indicates that morpholine derivatives, including this compound, exhibit promising antimicrobial properties. A study highlighted the effectiveness of morpholine-containing compounds against various strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Klebsiella aerogenes .
Table 1: Antimicrobial Activity of Morpholine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-(Methanesulfonylmethyl)morpholine | MRSA | 16 µg/mL |
| Morpholine derivative A | MSSA | 8 µg/mL |
| Morpholine derivative B | Klebsiella aerogenes | 32 µg/mL |
The mechanism by which this compound exerts its biological effects is believed to involve inhibition of key enzymes and interference with bacterial cell wall synthesis. Molecular docking studies have suggested that the compound may bind to penicillin-binding proteins (PBPs), which are crucial for bacterial growth and division .
Case Study 1: Efficacy Against MRSA
In a controlled study, this compound was tested in combination with β-lactam antibiotics. The results demonstrated a significant reduction in MIC values when used as an adjuvant, suggesting its role as a multidrug resistance (MDR) reversing agent. The compound effectively restored the activity of β-lactam antibiotics against MRSA strains .
Case Study 2: Inhibition of Efflux Pumps
Another study investigated the ability of morpholine derivatives to inhibit efflux pumps in Klebsiella aerogenes. The results indicated that this compound could inhibit the AcrAB-TolC efflux system by up to 90%, enhancing the efficacy of co-administered antibiotics .
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of new compounds. Preliminary data suggest that this compound demonstrates favorable pharmacokinetic properties, including good solubility and moderate permeability.
Table 2: Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Solubility | High (in water) |
| Permeability | Moderate |
| Half-life | TBD |
Toxicological assessments have shown that while the compound exhibits antimicrobial activity, further studies are needed to evaluate its safety profile in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
